molecular formula C11H12BrClN2O2 B2994486 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 1423024-39-8

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No. B2994486
CAS RN: 1423024-39-8
M. Wt: 319.58
InChI Key: SFXYTOLDAIQWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Industrial Applications

Indole derivatives, including “2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride”, have value for flavor and fragrance applications, for example, in the food industry or perfumery . They can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . They can be used to develop new drugs that bind with high affinity to multiple receptors .

Antiviral Activity

Some indole derivatives have been found to have antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . They can be used to develop new drugs for the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have been found to have anticancer activity . They can be used to develop new anticancer drugs .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . For example, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .

Antidiabetic Activity

Indole derivatives also possess antidiabetic activity . They can be used to develop new drugs for the treatment of diabetes .

Antimalarial Activity

Indole derivatives have been found to have antimalarial activity . They can be used to develop new drugs for the treatment of malaria .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis and the development of new useful derivatives are areas of ongoing research .

properties

IUPAC Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.ClH/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16;/h1-3,5,8,14H,4,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXYTOLDAIQWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride

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